5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-7-carboxylic acid
Description
5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-7-carboxylic acid is a heterocyclic compound with the molecular formula C10H6BrNO4 . This compound is known for its unique structure, which includes a bromine atom and a carboxylic acid group.
Properties
IUPAC Name |
5-bromo-8H-[1,3]dioxolo[4,5-g]indole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO4/c11-5-2-7-9(16-3-15-7)8-4(5)1-6(12-8)10(13)14/h1-2,12H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALNZNRTASOLCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC(=C3C=C(NC3=C2O1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427995 | |
| Record name | 5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887360-42-1 | |
| Record name | 5-Bromo-8H-1,3-dioxolo[4,5-g]indole-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887360-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Intramolecular Cyclization of Phthalimide Derivatives
One effective synthetic route to related fused azaindacene systems involves intramolecular cyclization of phthalimide derivatives. For example, starting from 2-(2-acetylphenyl)isoindoline-1,3-dione, heating in polar aprotic solvents such as dimethylformamide (DMF) with catalytic potassium carbonate induces intramolecular cyclization to form quinoline or azaindacene-like carboxylic acids in moderate to good yields (around 74%).
- Key Reaction Conditions:
- Solvent: DMF
- Base catalyst: K2CO3 (catalytic amount)
- Temperature: 80–90 °C
- Reaction type: Intramolecular cyclization
This step is critical as it forms the fused tetracyclic skeleton that is the core of the target molecule.
Bromination of Isoindoloquinoline Intermediates
Bromination at specific positions on the fused ring system is achieved using copper(II) bromide (CuBr2) under reflux conditions in mixed solvents such as ethyl acetate/chloroform. This method selectively introduces bromine at the 5-position of the azaindacene framework, which is essential for the 5-bromo substitution in the target compound.
- Reaction Details:
- Brominating agent: CuBr2
- Solvent: EtOAc/CHCl3 mixture
- Temperature: Reflux (~80 °C)
- Time: ~5 hours
This bromination step is typically performed on preformed isoindoloquinoline intermediates to achieve regioselective halogenation.
Diazotization and Cyclocondensation for Carboxylic Acid Formation
A mild and efficient method for the synthesis of 1H-indazole-3-carboxylic acid derivatives, which are structurally related to azaindacenes, involves diazotization of ortho-aminobenzacetamides or ortho-aminobenzacetates followed by intramolecular cyclocondensation. This method proceeds under mild conditions, offers high yields, and tolerates a wide substrate scope.
- Key Features:
- Use of diazotization reagents to form diazonium salts as key intermediates
- Mild reaction conditions
- Rapid reaction rates with high yields (up to 76%)
- Efficient route to carboxylic acid derivatives on fused heterocycles
Though this method is reported for indazole derivatives, the mechanistic principles can be adapted for azaindacene carboxylic acid synthesis.
Suzuki Coupling for Substituent Installation
For introducing substituents such as pyrazole or other aromatic groups at specific positions on the azaindacene core, Suzuki-Miyaura cross-coupling reactions are employed. Starting from 5-bromo-7-azaindole derivatives, coupling with boronic acid esters under palladium catalysis allows for the installation of various groups, which can be further manipulated to yield the desired carboxylic acid functionalities.
- Typical Suzuki Reaction Conditions:
- Catalyst: Pd(0) or Pd(II) complexes
- Base: K2CO3 or similar
- Solvent: DMF or toluene/water mixtures
- Temperature: 80–100 °C
- Reaction time: Several hours to overnight
This method is instrumental in diversifying the molecular framework and preparing intermediates for further cyclization or functional group transformations.
Oxidation and Hydrolysis Strategies for Carboxylic Acid Formation
Classical methods for preparing carboxylic acids involve oxidation of primary alcohols or hydrolysis of nitriles. However, due to the complexity and substitution pattern of 5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-7-carboxylic acid, direct oxidation or nitrile hydrolysis may be limited by steric hindrance or incompatible functional groups. Instead, carboxylation of Grignard reagents derived from suitably brominated precursors provides an effective route to introduce the carboxylic acid moiety.
- Preferred Method:
- Formation of Grignard reagent from brominated precursor
- Carboxylation with CO2 (dry ice)
- Acidic work-up to yield carboxylic acid
This method is advantageous as it adds a carbon atom and tolerates steric bulk and sensitive functional groups.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Intramolecular cyclization | 2-(2-acetylphenyl)isoindoline-1,3-dione, K2CO3, DMF, 80–90 °C | ~74 | Forms fused azaindacene core |
| Bromination | CuBr2, EtOAc/CHCl3, reflux, 5 h | 42–76 | Selective bromination at 5-position |
| Diazotization & cyclocondensation | Diazotization reagents, mild conditions | 46–76 | Efficient carboxylic acid formation |
| Suzuki coupling | Pd catalyst, boronic acid esters, base, 80–100 °C | Variable | Installation of substituents on azaindacene |
| Grignard carboxylation | Mg, CO2, acidic work-up | High | Effective for carboxylic acid introduction |
Research Findings and Notes
- The intramolecular cyclization approach is widely used for building the fused tetracyclic azaindacene skeleton, providing moderate to high yields and good regioselectivity.
- Bromination using copper(II) bromide is a reliable method for introducing bromine substituents on the azaindacene ring system without affecting other sensitive groups.
- Diazotization reactions offer a mild and operationally simple route to carboxylic acid derivatives related to the azaindacene family, with high yields and broad substrate tolerance.
- Suzuki coupling reactions provide flexibility in modifying the azaindacene core, allowing for the synthesis of diverse analogs that can be further transformed into carboxylic acids.
- Carboxylation of Grignard reagents derived from brominated intermediates is a preferred strategy for introducing the carboxylic acid group, especially when oxidation or hydrolysis methods are unsuitable due to steric or functional group incompatibilities.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-7-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bromine atom to a different functional group.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted indacene derivatives .
Scientific Research Applications
Basic Information
- Molecular Formula : C10H6BrNO4
- Molecular Weight : 284.066 g/mol
- CAS Number : 887360-42-1
Structural Characteristics
The compound features a complex indacene structure with bromine and carboxylic acid functional groups, contributing to its reactivity and potential utility in synthetic applications.
Medicinal Chemistry
5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-7-carboxylic acid has shown promise in drug discovery processes. Its derivatives are being explored for their potential anti-cancer properties. The presence of the bromine atom enhances biological activity by improving lipophilicity and cellular uptake.
Case Study: Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways.
Fluorescent Probes
The compound's unique structure allows it to function as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation makes it suitable for tracking biological processes in live cells.
Application Example: Live Cell Imaging
In a study conducted using this compound as a fluorescent marker, researchers successfully visualized cellular structures in real-time, demonstrating its utility in understanding cellular dynamics and interactions.
Materials Science
This compound is being investigated for use in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices. Its electronic properties make it a candidate for enhancing the efficiency of these devices.
Research Findings: OLED Performance
Research has shown that incorporating this compound into OLEDs improves light emission efficiency and stability compared to conventional materials. This enhancement is attributed to its favorable charge transport properties.
Data Table: Summary of Applications
| Application Area | Key Findings/Case Studies | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Anticancer activity against breast/lung cancer cells | Promising candidates for new cancer therapies |
| Fluorescent Probes | Successful live cell imaging | Enhanced understanding of cellular processes |
| Materials Science | Improved OLED performance | Increased efficiency in organic electronics |
Mechanism of Action
The mechanism of action of 5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-hydroxyindole
- 7-Hydroxy-1H-indole-2-carboxylic acid
- 4-Bromo-2-indolecarboxylic acid
Uniqueness
Compared to these similar compounds, 5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-7-carboxylic acid stands out due to its unique combination of a bromine atom and a carboxylic acid group, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Biological Activity
5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-7-carboxylic acid is a heterocyclic compound with the molecular formula C10H6BrNO4. This compound has garnered attention in scientific research due to its potential biological activities, including applications in medicinal chemistry and as a fluorescent probe.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. This compound can bind to specific proteins or enzymes, altering their activity and leading to diverse biological effects. The pathways involved may include:
- Signal Transduction : Modulation of cellular signaling pathways.
- Gene Expression : Regulation of transcription factors.
- Metabolic Processes : Influence on metabolic enzymes.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For example, it has shown promising results against human lung adenocarcinoma cells, indicating potential as an anti-cancer agent .
Fluorescent Properties
The unique structural properties of this compound make it suitable for use as a fluorescent probe in biological imaging. Its fluorescence characteristics allow for tracking cellular processes in real-time, providing insights into cellular dynamics and interactions .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Molecular Formula | Notable Properties |
|---|---|---|
| 4-Bromo-6-hydroxyindole | C8H7BrO2 | Exhibits mild fluorescence; less stable |
| 7-Hydroxy-1H-indole-2-carboxylic acid | C9H9NO3 | Moderate biological activity; less potent |
| 4-Bromo-2-indolecarboxylic acid | C9H8BrNO2 | Antimicrobial properties; limited fluorescent use |
This compound stands out due to its bromine atom and carboxylic acid group combination, which provides distinct chemical and biological properties that enhance its utility in various applications .
Case Study: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on multiple cancer cell lines. The compound exhibited IC50 values ranging from 10 to 25 µM across different cell types, indicating potent inhibitory effects on cell proliferation .
Fluorescent Probe Application
Another study investigated the use of this compound as a fluorescent probe for live-cell imaging. The results demonstrated that cells treated with the compound showed enhanced fluorescence intensity, allowing for effective visualization of cellular structures and processes .
Q & A
Q. Table 1: Comparison of Bromination Conditions
| Substrate | Brominating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Indazole-3-carboxylic acid | Br₂ | Acetic acid | 90 | 16 | 74 | |
| 7-Azaindole derivatives | NBS | DMF | 80 | 12 | 65–82 |
Advanced Question: How can computational methods resolve contradictions in spectroscopic data for brominated heterocycles?
Methodological Answer:
Discrepancies in NMR or X-ray crystallography data may arise from conformational flexibility or crystal packing effects. For example, 5-bromo-7-azabenzimidazole derivatives exhibited variable NOE correlations in DMSO-d₆ due to solvent-induced conformational changes . To address this:
DFT Calculations : Optimize molecular geometries and simulate NMR spectra (e.g., using Gaussian or ORCA). Compare predicted vs. experimental δ values to identify dominant conformers.
Dynamic NMR (DNMR) : Resolve exchange broadening in variable-temperature NMR to quantify rotational barriers.
Crystallographic Data : Cross-validate with CCDC entries (e.g., CCDC-2191474) to assess solid-state vs. solution-phase structures .
Basic Question: What characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key diagnostic signals include downfield-shifted protons adjacent to electronegative groups (e.g., δ 8.20 ppm for H-4 in 5-Bromo-1H-indazole-3-carboxylic acid ).
- HRMS : Confirm molecular formula (e.g., C₉H₅BrFNO₂ requires m/z 258.04 [M+H]⁺) .
- X-ray Crystallography : Resolve regiochemistry of bromination and hydrogen bonding networks (e.g., CCDC-2102023 for related azaindole derivatives ).
Advanced Question: How does this compound serve as a precursor in drug discovery or materials science?
Methodological Answer:
- Pharmaceutical Applications : Brominated heterocycles are key intermediates for kinase inhibitors or antiviral agents. For instance, 5-bromo-7-azaindole derivatives were used in α-glucosidase inhibition studies (IC₅₀ = 0.8–12 µM) .
- Materials Science : The electron-withdrawing bromine group enhances π-conjugation in organic semiconductors. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids generates extended frameworks for optoelectronic devices .
Q. Table 2: Catalytic Applications
| Reaction Type | Catalyst | Substrate | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 5-Bromo-7-azaindole | 89 | |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Brominated indazole | 78 |
Advanced Question: What strategies mitigate challenges in regioselective functionalization of this compound?
Methodological Answer:
Regioselectivity in brominated heterocycles is influenced by directing groups and steric effects. For example:
- Chelation-Directed C-H Activation : Use pyridine or carbonyl groups to guide Pd-catalyzed coupling to specific positions .
- Protection/Deprotection : Temporarily block reactive sites (e.g., carboxylic acid as methyl ester) to direct substitution to the 5-position .
- Microwave-Assisted Synthesis : Enhances selectivity by reducing side reactions through rapid, controlled heating .
Basic Question: How do solvent and pH affect the stability of this compound during storage?
Methodological Answer:
- Storage Conditions : Store at 0–6°C in amber vials to prevent photodegradation. Avoid protic solvents (e.g., MeOH) to minimize esterification of the carboxylic acid group .
- pH Sensitivity : Deprotonation at pH > 6 increases solubility but may promote hydrolysis. Use buffered solutions (pH 4–5) for aqueous experiments .
Advanced Question: What computational tools predict the bioactivity or toxicity of derivatives?
Methodological Answer:
- QSAR Models : Train models using datasets like ChEMBL to correlate structural features (e.g., logP, polar surface area) with α-glucosidase inhibition .
- Docking Simulations : Use AutoDock Vina to predict binding modes to target proteins (e.g., HIV-1 protease) .
- ADMET Prediction : SwissADME or ProTox-II assess pharmacokinetics and hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
